Cas no 2138153-55-4 (4-Phenoxypyrrolidin-3-ol hydrochloride)
4-Phenoxypyrrolidin-3-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-phenoxypyrrolidin-3-ol hydrochloride
- 2138153-55-4
- EN300-718177
- 4-Phenoxypyrrolidin-3-ol hydrochloride
-
- Inchi: 1S/C10H13NO2.ClH/c12-9-6-11-7-10(9)13-8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H
- InChI Key: QVMXUTBYBXMVMZ-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CC=CC=1)C1CNCC1O
Computed Properties
- Exact Mass: 215.0713064g/mol
- Monoisotopic Mass: 215.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5Ų
4-Phenoxypyrrolidin-3-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718177-1.0g |
4-phenoxypyrrolidin-3-ol hydrochloride |
2138153-55-4 | 1g |
$0.0 | 2023-06-06 |
4-Phenoxypyrrolidin-3-ol hydrochloride Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-Phenoxypyrrolidin-3-ol hydrochloride
Introduction to 4-Phenoxypyrrolidin-3-ol hydrochloride (CAS No. 2138153-55-4)
4-Phenoxypyrrolidin-3-ol hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2138153-55-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrrolidinol class, characterized by a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a phenoxyl group at the 4-position, with the hydrochloride salt form enhancing its solubility and bioavailability. The structural features of this molecule make it a promising candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
The phenoxyl group in 4-Phenoxypyrrolidin-3-ol hydrochloride contributes to its potential pharmacological activity by interacting with various biological targets. Recent studies have highlighted the importance of phenolic derivatives in modulating enzyme activity and receptor binding, which aligns with the structural motif present in this compound. The pyrrolidin-3-ol moiety, on the other hand, is known for its versatility in drug design, offering a scaffold that can be modified to enhance binding affinity and selectivity.
In the context of modern drug discovery, 4-Phenoxypyrrolidin-3-ol hydrochloride has garnered attention due to its potential applications in addressing various therapeutic challenges. The compound’s ability to engage with biological pathways relevant to inflammation, neurodegeneration, and metabolic disorders has been a focus of recent research. For instance, studies have suggested that derivatives of pyrrolidinols may exhibit inhibitory effects on certain kinases and phosphodiesterases, making them valuable tools in the fight against chronic diseases.
One of the most compelling aspects of 4-Phenoxypyrrolidin-3-ol hydrochloride is its synthetic accessibility. The presence of well-defined functional groups allows for facile modifications through established chemical transformations, enabling researchers to explore a wide range of analogues with tailored properties. This flexibility is crucial in optimizing lead compounds for clinical development, where subtle changes in structure can significantly impact pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry have further enhanced the understanding of 4-Phenoxypyrrolidin-3-ol hydrochloride’s interactions with biological targets. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding mode and potential side effects, aiding in the rational design of more effective derivatives. These computational approaches are increasingly integral to drug discovery pipelines, reducing the reliance on empirical screening and accelerating the identification of promising candidates.
The pharmacological potential of 4-Phenoxypyrrolidin-3-ol hydrochloride has also been explored in preclinical models. Initial studies have demonstrated its ability to modulate key signaling pathways involved in disease progression. For example, research has indicated that this compound may interfere with inflammatory cascades by inhibiting the activity of nuclear factor kappa B (NFκB), a transcription factor central to many pro-inflammatory responses. Such findings underscore the compound’s relevance as a therapeutic agent.
In addition to its anti-inflammatory properties, 4-Phenoxypyrrolidin-3-ol hydrochloride has shown promise in neuroprotective applications. The pyrrolidinol scaffold is known to interact with neurotransmitter systems, suggesting potential benefits in conditions such as Alzheimer’s disease and Parkinson’s disease. Ongoing research is focused on elucidating the precise mechanisms through which this compound exerts its neuroprotective effects, which could pave the way for novel treatments targeting neurodegenerative disorders.
The development of 4-Phenoxypyrrolidin-3-ol hydrochloride as a drug candidate is also influenced by considerations regarding drug delivery and formulation. The hydrochloride salt form enhances solubility, facilitating oral administration and improving bioavailability—a critical factor in therapeutic efficacy. Furthermore, advances in nanotechnology have opened up possibilities for delivering this compound using targeted nanoparticles, which could enhance tissue-specific delivery and reduce systemic side effects.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for advancing 4-Phenoxypyrrolidin-3-ol hydrochloride into clinical trials. Manufacturers must adhere to stringent quality control measures to guarantee consistency and purity throughout production processes. Collaborative efforts between academic institutions and pharmaceutical companies are often required to navigate regulatory hurdles effectively.
The future directions for research on 4-Phenoxypyrrolidin-3-ol hydrochloride include exploring its interactions with additional biological targets and evaluating its efficacy in larger-scale preclinical studies. By leveraging interdisciplinary approaches—combining synthetic chemistry, computational modeling, and biological assays—scientists aim to uncover new therapeutic applications for this promising compound.
In summary,4 Phenoxy pyrrolidin 3 ol hydrochloride CAS no 213815355 4 represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features offer opportunities for innovation in drug design while addressing unmet medical needs through targeted interventions.
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